molecular formula C17H18O5 B3032734 Bis(3,4-dimethoxyphenyl)methanone CAS No. 4131-03-7

Bis(3,4-dimethoxyphenyl)methanone

Cat. No.: B3032734
CAS No.: 4131-03-7
M. Wt: 302.32 g/mol
InChI Key: HSVLSGPNFMVFOY-UHFFFAOYSA-N
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Description

Bis(3,4-dimethoxyphenyl)methanone is a diarylketone compound characterized by two 3,4-dimethoxyphenyl groups attached to a central carbonyl group. The methoxy substituents at the 3- and 4-positions of the aromatic rings contribute to its electron-rich nature, influencing its reactivity, solubility, and interactions in biological systems. This compound is frequently utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex polymers (e.g., tetraphenylethylene-based ladder networks) and bioactive derivatives . Its synthesis typically involves Friedel-Crafts acylation or coupling reactions, as noted in materials science literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3,4-dimethoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the desired product. One common method is the Stobbe condensation, where 3,4-dimethoxybenzaldehyde reacts with diethyl malonate in the presence of a base to form an intermediate, which is then subjected to further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Demethylation: Boron tribromide (BBr3) or aluminum chloride (AlCl3).

Major Products:

  • Brominated derivatives (mono, di, tri, and tetra-brominated products).
  • 5,5’-methylene bis(3,4-dibrombenzene-1,2-diol).

Scientific Research Applications

Bis(3,4-dimethoxyphenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(3,4-dimethoxyphenyl)methanone and its derivatives involves interactions with specific molecular targets and pathways. For example, brominated derivatives can inhibit protein tyrosine phosphatase by binding to its active site, thereby modulating the enzyme’s activity . The antioxidant properties are attributed to the compound’s ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Bis(3,4-dimethoxyphenyl)methanone belongs to a broader class of aryl methanones, which exhibit structural diversity based on substituent patterns, heterocyclic attachments, and functional groups. Below is a detailed comparison with structurally and functionally related compounds:

Substituted Aryl Methanones

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Two 3,4-dimethoxyphenyl groups 302.32 Precursor for polymers; moderate polarity due to methoxy groups
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone 3,4-Dimethoxyphenyl + 4-chlorophenyl 306.75 Higher lipophilicity (Cl substituent); used in drug intermediate synthesis
Bis(3,4-dihydroxyphenyl)methanone (211) Demethylated analog (two 3,4-dihydroxyphenyl groups) 246.21 Enhanced antioxidant activity; polar due to hydroxyl groups
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone 3,4-Dimethoxyphenyl + 4-fluorophenyl 290.29 Improved metabolic stability (F substituent); explored in CNS-targeting agents

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, F) increase lipophilicity and metabolic stability, making such derivatives suitable for pharmaceuticals .
  • Demethylation (replacing OCH₃ with OH) enhances polarity and antioxidant capacity, as seen in compound 211 .

Heterocyclic Methanone Derivatives

Compound Name Structural Features Yield (%) Molecular Weight (g/mol) Biological Activity Reference
(4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8b) Thiazole ring + cyclopentylamino group + 3,4-dimethoxyphenyl 14 405.47 CDK9 inhibition; anticancer potential
(3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)(4-methoxyphenyl)methanone (1j) Pyrrole core + bis(3,4-dimethoxyphenyl) + 4-methoxyphenyl 39.3 474.19 Neuroprotective effects in glutamate-induced models
(3,4-Dimethoxyphenyl)(4-halophenyl)methanone oximes (6a-b) Oxime group + halogenated phenyl >95 ~290–320 High synthetic yield; potential kinase inhibitors

Key Insights :

  • Thiazole derivatives (e.g., 8b) demonstrate selective kinase inhibition due to hydrogen bonding with the amino and cyclopentyl groups .
  • Pyrrole-containing methanones (e.g., 1j) show neuroprotective activity, likely due to electron-donating methoxy groups enhancing radical scavenging .
  • Oxime derivatives exhibit simplified synthesis (yields >95%) and versatility in medicinal chemistry .

Poly-Methoxylated and Complex Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Reference
[3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone CF₃-substituted phenyl groups 422.23 High hydrophobicity; used in agrochemicals and materials science
1,1,2,2-Tetrakis(3,4-dimethoxyphenyl)ethane (intermediate ii) Tetrameric 3,4-dimethoxyphenyl groups 634.67 Fluorescent polymer precursor; enhanced rigidity from methoxy stacking

Key Insights :

  • Trifluoromethyl groups (e.g., in ) impart extreme hydrophobicity and stability, ideal for coatings and pesticides .
  • Tetrameric methanones (e.g., intermediate ii) form rigid structures with applications in optoelectronic materials .

Structural-Activity Relationships (SAR)

  • Methoxy Positioning : 3,4-Dimethoxy substitution optimizes electron donation, enhancing radical scavenging and binding to biological targets (e.g., CDK9) .
  • Heterocyclic Additions : Thiazole or pyrrole rings introduce planar geometry, improving interactions with enzyme active sites .
  • Demethylation : Replacing OCH₃ with OH (as in compound 211) increases hydrogen-bonding capacity, boosting antioxidant efficacy .

Biological Activity

Bis(3,4-dimethoxyphenyl)methanone, also known as bis(3,4-dimethoxyphenyl) ketone, is an organic compound characterized by its dual 3,4-dimethoxyphenyl groups attached to a central carbonyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • Structure : The compound features two methoxy-substituted phenyl rings which enhance its lipophilicity and potential bioactivity.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anti-Cancer Properties :
    • Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potency against non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML) cells.
    • In vitro studies revealed IC50 values ranging from 60 to 80 µM against several cancer lines, including RKO and HeLa cells .
  • Anti-Inflammatory Effects :
    • The compound has been noted for its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as iNOS in LPS-induced macrophages, demonstrating potential as an anti-inflammatory agent .
  • Antioxidant Activity :
    • This compound has been evaluated for its antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems.

The mechanisms underlying the biological activities of this compound include:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : It acts by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways, including topoisomerases and kinases associated with tumor growth .
  • Modulation of Signaling Pathways : this compound has been shown to affect signaling pathways such as STAT3, which is crucial for cell proliferation and survival in various cancers .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique position in terms of biological activity:

Compound NameChemical FormulaKey Features
Bis(3,5-dimethyl-4-hydroxyphenyl)methaneC23H24O2Known for antioxidant properties; used in dye applications.
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanoneC15H14O5Exhibits strong antioxidant activity; potential anticancer properties.
3,4-DimethoxybenzaldehydeC10H12O3A precursor for synthesizing various phenolic compounds; used in organic synthesis.

The specific arrangement of methoxy groups and the central carbonyl functionality in this compound enhances its biological activity compared to other similar compounds .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound significantly inhibited the proliferation of lung cancer cells with KRAS mutations through metabolic stress induction and apoptosis pathways .
  • Anti-inflammatory Activity Assessment : In vitro assays showed that this compound effectively reduced inflammation markers in macrophages stimulated by LPS .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Bis(3,4-dimethoxyphenyl)methanone, and how should data interpretation be approached?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) with a VF-5MS capillary column is a primary method for characterization, as it provides retention indices and fragmentation patterns specific to the compound . Nuclear magnetic resonance (NMR) should be used to confirm the methoxy group arrangement and carbonyl resonance. The molecular formula (C₁₇H₁₈O₅) and molecular weight (302.32 g/mol) should align with high-resolution mass spectrometry (HRMS) data . For purity verification, HPLC with a polar stationary phase is recommended, referencing the 98% purity benchmark .

Q. How can researchers optimize the purification of this compound after synthesis?

  • Answer : Silica gel flash column chromatography using gradients of ethyl acetate and heptane (e.g., 6:4 ratio) effectively separates impurities . Recrystallization from ethanol or dichloromethane-hexane mixtures is advised for further purification. Monitor purity via thin-layer chromatography (TLC) with UV visualization, ensuring a single spot (Rf ~0.3–0.5 in ethyl acetate/heptane) .

Advanced Research Questions

Q. What reaction conditions control the selectivity of bromination in this compound, and how can competing side reactions be mitigated?

  • Answer : Bromination selectivity (mono-, di-, tri-, or tetra-substitution) depends on stoichiometry and temperature. For mono-bromination, use 1 eq. Br₂ at 0–5°C in acetic acid, while tetra-bromination requires excess Br₂ (4 eq.) at 80°C . Competing demethylation can occur under prolonged heating; adding a radical scavenger (e.g., BHT) or lowering reaction time minimizes this. Post-reaction, quenching with Na₂S₂O₃ and rapid cooling isolates desired products .

Q. How is this compound utilized in synthesizing bioactive heterocycles, and what mechanistic insights govern its reactivity?

  • Answer : The ketone serves as a precursor for pyrrolo[2,3-b]pyridine derivatives via Claisen-Schmidt condensations. For example, reacting with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone and cyanamide under basic conditions forms thiazole intermediates, which are oxidized to methanone derivatives using MnO₂ . The electron-rich aryl rings enhance electrophilic substitution, enabling regioselective functionalization at the para-methoxy positions .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

  • Answer : Discrepancies in NMR or MS data often arise from residual solvents or incomplete purification. For halogenated derivatives, cross-validate using X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns. For example, tetra-brominated products show distinct δ ~7.8–8.2 ppm aromatic proton shifts in ¹H NMR due to electron withdrawal .

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying nucleophilic/electrophilic sites. In antiviral studies, docking simulations (AutoDock Vina) predict interactions with targets like CDK9, guided by the compound’s methoxy and carbonyl groups . Experimental validation via SAR studies (e.g., methoxy-to-hydroxy substitutions) refines bioactivity .

Q. Methodological Considerations

  • Synthetic Reproducibility : Document exact stoichiometry and temperature gradients, as minor deviations in bromination (e.g., 5°C vs. 10°C) alter product distributions .
  • Analytical Cross-Checks : Compare GC-MS retention indices with NIST database entries (NIST MS number: 352839) to confirm identity .

Properties

IUPAC Name

bis(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVLSGPNFMVFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961613
Record name Bis(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4131-03-7
Record name Methanone,4-dimethoxyphenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

16.92 g (120 mmol) of 1,2-dimethoxybenzene and 22.08 g (120 mmol) of 3,4-dimethoxybenzoic acid were stirred in 100 g of polyphosphoric acid (d=2.1 g/ml) at 80° C. for 30 min. The reaction mixture was then cooled to 60° C., and 250 ml of water was added dropwise over the course of 30 min. The resulting mixture was further cooled using ice, and the resulting precipitate was filtered off, washed with 2×60 ml of water and finally dried under reduced pressure to give 35.7 g of a reddish product. The yield of the product was 98 percent of theory.
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polyphosphoric acid
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Synthesis routes and methods III

Procedure details

Surprisingly, it has been found that when polyphosphoric acid is used as the catalyst, 1,2-dimethoxybenzene (veratrole) can be acylated directly using 3,4-dimethoxybenzoic acid (veratric acid). The advantages of this reaction are the ready availability of the starting materials coupled with a high yield and very simple product isolation. After water has been added, the 3,3',4,4'-tetramethoxybenzophenone can be isolated by simple filtration.
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polyphosphoric acid
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Synthesis routes and methods IV

Procedure details

A process for the preparation of 2-amino-4,5,3',4'-tetramethoxybenzophenone of formula: comprising, in a first stage, acylating 1,2-dimethoxybenzene using 3,4-dimethoxybenzoic acid in the presence of polyphosphoric acid to provide 3,3',4,4'-tetramethoxybenzophenone of formula: ##STR10## in a second stage, nitrating the 3,3',4,4'-tetramethoxybenzophenone of formula II using nitric acid in the presence of acetic acid to 2-nitro-4,5,3',4'-tetramethoxybenzophenone of formula: ##STR11## and, in a third stage, reducing the 2-nitro-4,5,3',4'-tetramethoxybenzophenone of formula III to the 2-amino-4,5,3',4'-tetramethoxybenzophenone of formula I.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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